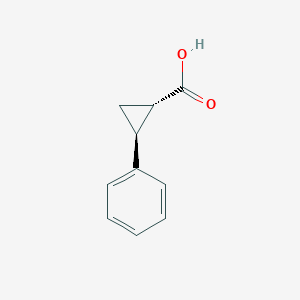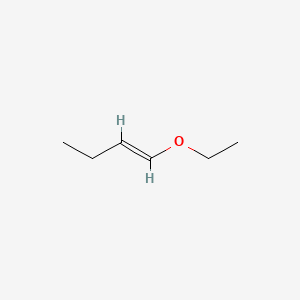
1-ethyl-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2,3-dihydro-1H-isoindole, also known as Isoindoline, is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Isoindoline itself is not commonly encountered, but several derivatives are found in nature and some synthetic derivatives are commercially valuable drugs .
Synthesis Analysis
Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .Molecular Structure Analysis
The molecular structure of 1-ethyl-2,3-dihydro-1H-isoindole is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Isoindolines can undergo various chemical reactions. For instance, they can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-2,3-dihydro-1H-isoindole include a molecular weight of 119.167 g·mol−1 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved sources.properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-2,3-dihydro-1H-isoindole involves the reduction of 1-ethyl-1H-isoindole using a reducing agent.", "Starting Materials": [ "1-ethyl-1H-isoindole", "Reducing agent (e.g. lithium aluminum hydride, sodium borohydride)" ], "Reaction": [ "1. Dissolve 1-ethyl-1H-isoindole in anhydrous ether or THF.", "2. Add the reducing agent slowly to the reaction mixture while stirring.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool to room temperature.", "5. Quench the reaction mixture with water.", "6. Extract the product with a suitable organic solvent (e.g. dichloromethane).", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain the product as a colorless oil." ] } | |
CAS RN |
90132-78-8 |
Product Name |
1-ethyl-2,3-dihydro-1H-isoindole |
Molecular Formula |
C10H13N |
Molecular Weight |
147.2 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)
